molecular formula C15H28N2O2 B2542748 (E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide CAS No. 2411327-72-3

(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide

Cat. No. B2542748
CAS RN: 2411327-72-3
M. Wt: 268.401
InChI Key: FBNJYJBFCNXUFI-AATRIKPKSA-N
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Description

(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential use in cancer treatment. It was initially identified as a tumor vascular disrupting agent and has since been investigated for its potential to induce tumor cell death and stimulate the immune system.

Mechanism Of Action

(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide works by disrupting the blood flow to tumors, which can lead to tumor cell death. It also stimulates the immune system, which can help the body fight off cancer cells. The exact mechanism of action is not fully understood and requires further research.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide has been shown to induce the production of cytokines, which are proteins that play a role in the immune response. Additionally, it can cause an increase in white blood cell count, which is an indicator of immune system activation. (E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide has also been shown to cause a decrease in tumor blood flow, which can lead to tumor cell death.

Advantages And Limitations For Lab Experiments

One advantage of using (E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide in lab experiments is its potential to induce tumor cell death and stimulate the immune system. However, its complex synthesis method and limited availability may limit its use in certain experiments. Additionally, the exact mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

Future research on (E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide should focus on further understanding its mechanism of action and potential use in combination with other cancer treatments. Additionally, research should be conducted to develop more efficient synthesis methods and increase its availability for use in lab experiments. Finally, clinical trials should be conducted to determine its safety and efficacy in humans.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method can be complex and requires expertise in organic chemistry.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce tumor cell death and inhibit tumor growth in preclinical models. Additionally, (E)-4-(Dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide has been shown to stimulate the immune system, which can enhance the effectiveness of other cancer treatments.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-12(2)10-13-11-19-9-7-14(13)16-15(18)6-5-8-17(3)4/h5-6,12-14H,7-11H2,1-4H3,(H,16,18)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNJYJBFCNXUFI-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCC1NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1COCCC1NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[3-(2-methylpropyl)oxan-4-yl]but-2-enamide

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